molecular formula C24H42N4O8 B3110943 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1810070-04-2

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Cat. No. B3110943
CAS RN: 1810070-04-2
M. Wt: 514.6
InChI Key: YMUWTMSXSLCERU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is characterized by a bicyclic framework containing a diazabicyclo[2.2.2]octane core. The tert-butyl group is attached to the nitrogen atom, and the carboxylate group is positioned at another carbon. A single-crystal X-ray diffraction study would provide precise structural information .

Scientific Research Applications

Catalytic Applications

  • Aldehyde and Double Bond Coupling : The compound has been used in the synthesis of mikanecic acid through a catalytic process involving the coupling of aldehydes and activated double bonds (Hoffmann & Rabe, 1984).

Molecular Structure and Synthesis

  • Molecular Structure Analysis : Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized and analyzed using techniques like NMR spectroscopy and X-ray diffraction, revealing insights into its molecular structure (Moriguchi et al., 2014).

Crystallographic Studies

  • Geometry Changes upon Electron Loss : Research has been conducted on crystal structures of similar compounds, focusing on geometry changes upon electron loss, providing insights into the electronic properties of these molecules (Nelsen et al., 2005).

Chemical Reactions and Synthesis

  • Photostimulated Reactions : Studies have been done on the photostimulated tert-butylation of pyridines and thiophenes using compounds like tert-butylmercury(II) chloride and diazabicyclo[2.2.2]octane, highlighting the role of these compounds in photochemical reactions (Kim et al., 2001).
  • Decarboxylative Acylation : Research has shown the effectiveness of diazabicyclo[2.2.2]octane in decarboxylative acylation processes, which is crucial in organic synthesis (Zhang et al., 2017).

Supramolecular Chemistry

  • Synthesis of Functionalized Building Blocks : The synthesis of diazabicyclo[2.2.2]octane-based compounds has been explored for creating functionalized building blocks in supramolecular chemistry (Lyssenko et al., 2002).

Organic Chemistry

  • Solid Phase Azomethine Ylide Cycloaddition : The use of diazabicyclo[2.2.2]octane derivatives in solid-phase synthesis to create highly functionalized rigid templates for organic chemistry applications has been demonstrated (Bicknell & Hird, 1996).

Safety and Hazards

  • Safety Information : MSDS

properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUWTMSXSLCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
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Reactant of Route 2
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 3
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 6
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

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